Superior Hydrolytic Stability and Lower Water Uptake vs. TBSiMA and MATM2
In a direct comparative study of copolymers with 2-methylene-1,3-dioxepane (MDO), poly(MDO-co-TIPSMA) exhibited significantly greater hydrolytic stability than its analogues. While MDO copolymers with tributylsilyl methacrylate (TBSiMA) and bis(trimethylsiloxy)methylsilyl methacrylate (MATM2) showed a substantial decline in molar mass by 86% and 90% respectively after 7 weeks of immersion in artificial seawater (ASW) at room temperature, the TIPSMA-based copolymer showed no notable degradation under the same conditions [1]. This is attributed to the slower hydrolysis rate of the TIPSMA side groups, which was also quantitatively supported by lower water uptake in the TIPSMA copolymer compared to those containing MATM2 and TBSiMA [1].
| Evidence Dimension | Molar mass loss after 7 weeks in artificial seawater at room temperature |
|---|---|
| Target Compound Data | No notable degradation |
| Comparator Or Baseline | MATM2-based copolymer: 90% molar mass loss; TBSiMA-based copolymer: 86% molar mass loss |
| Quantified Difference | >86% reduction in degradation vs. TBSiMA; >90% reduction vs. MATM2 |
| Conditions | Poly(MDO-co-silyl methacrylate) copolymers synthesized by radical ring-opening polymerization; Immersion in artificial seawater (ASW) at room temperature for 7 weeks |
Why This Matters
This directly demonstrates that selecting TIPSMA over TBSiMA or MATM2 is critical for applications where long-term structural integrity and controlled, slow hydrolysis in aqueous environments are required, such as in durable marine antifouling coatings or biomedical implants.
- [1] Xie, Q., Ma, C., Zhang, G., & Bressy, C. (2018). Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics. Polymer Chemistry, 9(12), 1448-1454. View Source
